molecular formula C13H7BrN2O6 B14322550 2,4-Dinitrophenyl 2-bromobenzoate CAS No. 111837-97-9

2,4-Dinitrophenyl 2-bromobenzoate

Cat. No.: B14322550
CAS No.: 111837-97-9
M. Wt: 367.11 g/mol
InChI Key: GGYXBZZMFQBGEH-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl 2-bromobenzoate is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrophenyl 2-bromobenzoate typically involves the reaction of 2,4-dinitrophenol with 2-bromobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenyl 2-bromobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzoate moiety can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrophenol and 2-bromobenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 2,4-diaminophenyl 2-bromobenzoate.

    Hydrolysis: 2,4-dinitrophenol and 2-bromobenzoic acid.

Scientific Research Applications

2,4-Dinitrophenyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool for detecting specific biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl 2-bromobenzoate involves its interaction with nucleophiles and electrophiles. The dinitrophenyl group acts as an electron-withdrawing group, enhancing the reactivity of the bromobenzoate moiety towards nucleophilic attack. This property makes it a valuable reagent in various chemical transformations. Additionally, the compound can form stable complexes with proteins and other biomolecules, making it useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: A related compound with similar chemical properties but lacking the bromobenzoate moiety.

    2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds and has similar reactivity due to the presence of the dinitrophenyl group.

    2-Bromobenzoic Acid: Shares the bromobenzoate moiety but lacks the dinitrophenyl group.

Uniqueness

2,4-Dinitrophenyl 2-bromobenzoate is unique due to the combination of the dinitrophenyl and bromobenzoate groups, which confer distinct reactivity and potential applications. The presence of both electron-withdrawing nitro groups and a reactive bromine atom makes it a versatile compound in synthetic chemistry and biochemical research.

Properties

CAS No.

111837-97-9

Molecular Formula

C13H7BrN2O6

Molecular Weight

367.11 g/mol

IUPAC Name

(2,4-dinitrophenyl) 2-bromobenzoate

InChI

InChI=1S/C13H7BrN2O6/c14-10-4-2-1-3-9(10)13(17)22-12-6-5-8(15(18)19)7-11(12)16(20)21/h1-7H

InChI Key

GGYXBZZMFQBGEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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